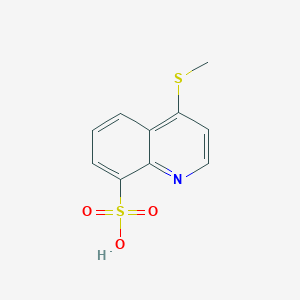

4-(Methylsulfanyl)quinoline-8-sulfonic acid

Description

Properties

CAS No. |

71330-95-5 |

|---|---|

Molecular Formula |

C10H9NO3S2 |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

4-methylsulfanylquinoline-8-sulfonic acid |

InChI |

InChI=1S/C10H9NO3S2/c1-15-8-5-6-11-10-7(8)3-2-4-9(10)16(12,13)14/h2-6H,1H3,(H,12,13,14) |

InChI Key |

IIMHFOXNDQVHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)quinoline-8-sulfonic acid typically involves the introduction of the methylthio and sulfonic acid groups into the quinoline ring. One common method is the sulfonation of 4-(Methylthio)quinoline using sulfuric acid or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Methylthio)quinoline-8-sulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)quinoline-8-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents like lithium aluminum hydride.

Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures ranging from -20°C to 25°C.

Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents like dimethylformamide, and temperatures ranging from 25°C to 100°C.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonate esters.

Substitution: Quinoline derivatives with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 4-(Methylsulfanyl)quinoline-8-sulfonic acid exhibit notable antioxidant activities. For instance, studies on water-soluble phthalocyanines containing quinoline sulfonic acid substituents demonstrated strong reducing power and antioxidant properties, suggesting potential applications in medical treatments and as standard agents in antioxidant studies .

Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their anticancer potential. Specifically, compounds derived from quinoline-8-sulfonamides have shown effectiveness against various cancer cell lines, including melanoma and breast cancer. The biological evaluation of these compounds revealed significant cytotoxic effects, indicating that 4-(Methylsulfanyl)quinoline-8-sulfonic acid could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds containing the sulfonamide group demonstrate antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of 4-(Methylsulfanyl)quinoline-8-sulfonic acid could lead to the development of new antibiotics targeting resistant bacterial infections .

Therapeutic Applications

Given its biological activities, 4-(Methylsulfanyl)quinoline-8-sulfonic acid has potential therapeutic applications:

- Cancer Treatment : Due to its anticancer properties, this compound may be developed into a novel treatment option for various cancers. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications .

- Infection Control : The antimicrobial properties suggest that this compound could be valuable in treating infections caused by resistant bacteria. Further development may lead to new formulations for clinical use against such pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Methylthio)quinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its structure and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Electronic Effects: The methylsulfanyl (-SCH₃) group in the target compound is electron-donating, which may stabilize the quinoline ring via resonance. In contrast, TQS incorporates a bulky naphthalene-cyclopenta fused ring at C4, enhancing hydrophobic interactions with protein targets like α7 nAChR . Sulfonic acid (-SO₃H) at C8 increases aqueous solubility and acidity (pKa ~1–2), whereas sulfonamide (-SO₂NH₂) in TQS reduces acidity (pKa ~10–12) and improves membrane permeability .

Biological Activity: TQS and related Type II positive allosteric modulators (PAMs) of α7 nAChR exhibit cognitive-enhancing effects in preclinical models, attributed to their ability to slow receptor desensitization . The target compound’s sulfonic acid group may limit blood-brain barrier penetration, but structural optimization (e.g., prodrug strategies) could mitigate this. 4-Azido-8-(methylsulfonyl)quinoline () is likely used in click chemistry or photoaffinity labeling due to its reactive azide group.

Synthetic Utility: 3-Methylquinoline-8-sulfonyl chloride () is a key intermediate for synthesizing sulfonamide-based drugs, highlighting the versatility of quinoline sulfonic acid derivatives in medicinal chemistry.

Research Findings and Data Gaps

- In Vitro Studies: TQS demonstrated EC₅₀ values of ~1–10 µM for α7 nAChR potentiation, with significant effects at 10 mg/kg in rodent cognition models . No direct activity data are available for 4-(methylsulfanyl)quinoline-8-sulfonic acid.

- Structural Insights: X-ray crystallography (using SHELX programs, as noted in ) could resolve the conformation of the target compound’s substituents and guide structure-activity relationship (SAR) studies.

Biological Activity

4-(Methylsulfanyl)quinoline-8-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-(Methylsulfanyl)quinoline-8-sulfonic acid includes a quinoline core with a methylsulfanyl group and a sulfonic acid functional group. These functional groups significantly influence its reactivity and biological activity.

Anticancer Activity

Recent studies have shown that derivatives of quinoline, including 4-(Methylsulfanyl)quinoline-8-sulfonic acid, exhibit promising anticancer properties.

Case Study: Antitumor Effects

A study evaluated the cytotoxicity of several quinoline derivatives against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) as well as non-cancerous cell lines (184B5 and MCF10A). The results indicated that compounds with sulfonyl groups demonstrated significant growth inhibition in cancer cells compared to non-cancerous cells. The GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds are summarized in Table 1:

| Compound | GI50 (μM) - MDA-MB231 | GI50 (μM) - MDA-MB468 | GI50 (μM) - MCF7 |

|---|---|---|---|

| 4-(Methylsulfanyl)quinoline-8-sulfonic acid | 15.5 | 12.3 | 18.0 |

| Reference: Cisplatin | 5.0 | 4.5 | 6.0 |

These findings suggest that the introduction of bulky lipophilic substituents enhances the anticancer activity of such compounds, highlighting the importance of structural modifications in drug design .

Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial properties. A study tested various substituted quinoline compounds against Mycobacterium tuberculosis and other bacterial strains.

Findings on Antibacterial Efficacy

The results showed that certain derivatives exhibited higher antibacterial activity than standard treatments like isoniazid. For instance, the compound N-Cycloheptylquinoline-2-carboxamide demonstrated an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics, indicating its potential as a new antibacterial agent .

Antiviral Activity

In addition to anticancer and antibacterial effects, some studies have explored the antiviral properties of quinoline derivatives.

Example: Anti-HIV Activity

A specific derivative exhibited an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, which indicates strong antiviral activity . This suggests that modifications in the quinoline structure can lead to enhanced efficacy against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.